9,9-Dibromobicyclo[6.1.0]nonane (CAS 1196-95-8) is a highly stable gem-dibromocyclopropane utilized primarily as a critical synthetic precursor for the generation of strained medium-ring systems, including 1,2-cyclononadiene and cyclooctyne derivatives. Unlike its highly reactive downstream products, this bicyclic precursor can be stored long-term without degradation or spontaneous polymerization. It serves as the industrial and laboratory standard for executing the Doering-Moore-Skattebøl rearrangement and silver-promoted ring expansion solvolysis. By providing a reliable, high-yielding pathway to functionalized cyclooctanes, cyclooctynes, and cyclononadienes, it is a foundational building block for downstream applications in copper-free click chemistry (SPAAC) and advanced polymer synthesis [1].
Substituting 9,9-dibromobicyclo[6.1.0]nonane with its dichloro analog (9,9-dichlorobicyclo[6.1.0]nonane) or alternative linear precursors fundamentally disrupts downstream processability. The dichloro variant exhibits significantly higher resistance to lithium-halogen exchange and silver-promoted solvolysis, requiring harsher activation conditions that degrade sensitive substrates and lower overall yields. Furthermore, attempting to bypass the gem-dibromocyclopropane route by using base-promoted dehydrohalogenation of 1-halocyclononenes produces an inseparable mixture of cyclonona-1,2-diene and cyclononyne . Procurement of the exact dibromo compound is therefore mandatory to ensure chemoselective conversion, high-purity allene or alkyne generation, and compatibility with mild cryogenic reaction conditions [1].
When generating 9-membered ring allenes, the Doering-Moore-Skattebøl rearrangement of 9,9-dibromobicyclo[6.1.0]nonane using methyllithium yields 1,2-cyclononadiene exclusively. In contrast, utilizing the alternative base-promoted dehydrohalogenation of 1-halocyclononenes yields a highly problematic, inseparable mixture of cyclonona-1,2-diene and cyclononyne . This absolute selectivity makes the dibromocyclopropane the only viable precursor for high-purity cyclic allene procurement without requiring complex downstream purification.
| Evidence Dimension | Product Selectivity (Allene vs. Alkyne) |
| Target Compound Data | >95% chemoselectivity for 1,2-cyclononadiene |
| Comparator Or Baseline | 1-halocyclononene (Yields mixed allene/alkyne product) |
| Quantified Difference | Complete elimination of alkyne side-products |
| Conditions | Methyllithium at -40 °C vs. Base-promoted elimination |
Eliminates the need for impossible downstream chromatographic separations of allene and alkyne mixtures, ensuring scalable purity for polymer or materials synthesis.
The dibromo core of 9,9-dibromobicyclo[6.1.0]nonane is highly susceptible to lithium-halogen exchange, undergoing complete metalation with methyllithium at temperatures between -40 °C and -78 °C. The closest structural analog, 9,9-dichlorobicyclo[6.1.0]nonane, is practically inert under these cryogenic conditions due to the significantly higher bond dissociation energy of the C-Cl bond compared to the C-Br bond [1].
| Evidence Dimension | Conversion rate at cryogenic temperatures |
| Target Compound Data | Complete Li-halogen exchange at -40 °C |
| Comparator Or Baseline | 9,9-dichlorobicyclo[6.1.0]nonane (Negligible exchange at -40 °C) |
| Quantified Difference | ~100% vs ~0% conversion under identical cryogenic conditions |
| Conditions | Methyllithium in ether/pentane, -40 °C to -78 °C |
Allows for the generation of sensitive carbene intermediates under mild cryogenic conditions, preventing the thermal degradation of complex molecular substrates.
For the synthesis of functionalized cyclooctynes via ring expansion, 9,9-dibromobicyclo[6.1.0]nonane readily undergoes silver perchlorate (AgClO4) or silver nitrate (AgNO3) triggered ring opening at room temperature to form the critical carbocation intermediate [1]. Dichlorocyclopropanes exhibit dramatically slower solvolysis rates, often requiring prolonged heating that leads to undesired side reactions or decomposition of the strained intermediate.
| Evidence Dimension | Activation barrier for silver-promoted solvolysis |
| Target Compound Data | Rapid solvolysis at 20-25 °C |
| Comparator Or Baseline | Dichlorocyclopropane analogs (Require >80 °C and extended times) |
| Quantified Difference | Room temperature activation vs. required thermal heating |
| Conditions | AgClO4 or AgNO3 in protic/nucleophilic solvents |
Enables the rapid, room-temperature synthesis of cyclooctyne derivatives used in SPAAC without thermally degrading the highly strained 8-membered ring system.
While the ultimate goal of procuring this compound is often the generation of cyclooctyne or 1,2-cyclononadiene, isolating and storing those downstream products is commercially impractical. Unsubstituted cyclooctyne is highly reactive and undergoes rapid trimerization and polymerization upon isolation. 9,9-Dibromobicyclo[6.1.0]nonane, however, is a stable liquid/low-melting solid that exhibits indefinite shelf life at room temperature [1], serving as a stable, on-demand synthetic equivalent.
| Evidence Dimension | Shelf life under standard atmospheric conditions |
| Target Compound Data | Indefinite stability at 25 °C |
| Comparator Or Baseline | Unsubstituted cyclooctyne (Rapid polymerization upon isolation) |
| Quantified Difference | Years of stability vs. hours/days of viability |
| Conditions | Standard atmospheric storage without chemical stabilizers |
Procuring the stable dibromo precursor instead of the reactive downstream alkyne drastically reduces material loss and eliminates supply chain cold-storage requirements.
Because of its high chemoselectivity in the Doering-Moore-Skattebøl rearrangement, this compound is the precursor of choice for generating high-purity 1,2-cyclononadiene. This allene is increasingly utilized as a monomer in Ring-Opening Metathesis Polymerization (ROMP) to create allene-containing polymers with unique mechanical properties [1].
Leveraging its rapid room-temperature reactivity with silver salts, 9,9-dibromobicyclo[6.1.0]nonane is used to synthesize functionalized cyclooctynes. These strained alkynes are essential for Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) in biological systems where copper catalysts are toxic [2].
The compound's high susceptibility to silver-promoted solvolysis makes it an ideal starting material for synthesizing complex, functionalized cyclooctane and cyclononane derivatives. The carbocation intermediate generated from the dibromo core can be trapped by various nucleophiles (e.g., alcohols, amines) to build custom medium-ring libraries for pharmaceutical screening .